molecular formula C18H18N2O4 B2906113 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide CAS No. 2097902-59-3

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B2906113
CAS No.: 2097902-59-3
M. Wt: 326.352
InChI Key: KUXOYQSLBXMMKG-UHFFFAOYSA-N
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Description

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 3,5-dimethyl-1,2-oxazole-4-carboxamide core linked to a 2-hydroxyethyl group substituted with a 4-(furan-2-yl)phenyl moiety. The compound’s molecular formula is C₁₈H₁₉N₂O₄, with a molecular weight of 327.36 g/mol (calculated based on structural analogs in and ). Its structural complexity arises from the fusion of a furan-containing aryl group with a hydroxylated ethyl chain and a dimethyloxazole carboxamide, a motif observed in bioactive molecules targeting kinases or GPCRs .

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-11-17(12(2)24-20-11)18(22)19-10-15(21)13-5-7-14(8-6-13)16-4-3-9-23-16/h3-9,15,21H,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXOYQSLBXMMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 2-furoic acid.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving a suitable precursor such as an α-hydroxy ketone.

    Final Coupling: The final step involves coupling the furan-phenyl intermediate with the oxazole precursor under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 1,2-oxazole-4-carboxamide derivatives, which are explored for their pharmacological properties. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Reference
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide 4-(furan-2-yl)phenyl, 2-hydroxyethyl 327.36 Combines furan’s electron-rich π-system with a polar hydroxyethyl linker.
N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide Cyclohexenyl group 277.36 Hydrophobic cyclohexenyl substituent may enhance membrane permeability.
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide Furan-2-yl and thiophen-3-yl dual heterocycles 316.40 Dual heteroaromatic groups likely influence electronic and binding properties.
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopentanecarboxamide Cyclopentanecarboxamide core 313.37 Replacement of oxazole with cyclopentane reduces aromaticity and rigidity.

Key Observations

Bioisosteric Replacements: The furan-2-yl group in the target compound (vs. thiophen-3-yl in ) replaces sulfur with oxygen, altering electronic density and hydrogen-bonding capacity. This substitution may impact interactions with enzymes like cytochrome P450 or kinases .

Carboxamide Core Variations :

  • The 3,5-dimethyl-1,2-oxazole-4-carboxamide core is conserved across most analogs, suggesting its role as a pharmacophore. However, N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopentanecarboxamide () replaces the oxazole with a cyclopentane ring, likely reducing metabolic stability due to loss of aromatic conjugation .

These routes may apply to the target compound’s synthesis .

Research Implications and Limitations

  • Pharmacological Potential: The hydroxyethyl-furan-phenyl-oxazole architecture suggests possible activity against inflammatory or oncological targets, akin to compounds like SB251023 (), which modulates β-adrenergic receptors via similar polar-apolar balance .
  • Data Gaps: Limited experimental data (e.g., binding affinities, solubility, or pharmacokinetics) for the target compound and its analogs preclude definitive conclusions. Further studies are needed to validate structure-activity relationships.

Q & A

How can researchers optimize the synthetic route for N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide to improve yield and purity?

Advanced Research Focus : Synthetic route optimization often requires iterative adjustments to reaction parameters. Key steps include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) may enhance intermediate solubility, while non-polar solvents could improve cyclization efficiency .
  • Catalyst Screening : Transition metal catalysts (e.g., Pd/Cu systems) or acid/base conditions can influence condensation and cyclization steps .
  • Temperature Control : Gradual heating (e.g., 60–80°C) during amide bond formation reduces side reactions like hydrolysis .
  • Purification Techniques : Use preparative HPLC or column chromatography with gradients tailored to isolate the carboxamide moiety .

Validation : Monitor reaction progress via TLC and confirm purity (>95%) using LC-MS and 1^1H/13^{13}C NMR .

What analytical methods are most effective for characterizing the three-dimensional conformation of this compound and its impact on biological activity?

Advanced Research Focus : Conformational analysis is critical for structure-activity relationships (SAR).

  • X-ray Crystallography : Resolve crystal structures to identify intramolecular hydrogen bonds (e.g., between hydroxyethyl and oxazole groups) that stabilize bioactive conformations .
  • NMR Spectroscopy : 1^1H-1^1H NOESY experiments detect spatial proximity between furan protons and the oxazole ring, indicating planar stacking .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with target proteins (e.g., kinases) to predict binding modes influenced by rotational freedom of the hydroxyethyl group .

Application : Correlate conformational flexibility with in vitro IC50_{50} values in enzyme inhibition assays .

How should conflicting data regarding the compound's biological activity be addressed in pharmacological studies?

Advanced Research Focus : Discrepancies in potency or selectivity often arise from assay variability or off-target effects. Mitigation strategies include:

  • Comparative Assays : Replicate studies across multiple cell lines (e.g., HEK293 vs. HeLa) to assess context-dependent activity .
  • Orthogonal Validation : Confirm target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Metabolite Profiling : Use LC-HRMS to identify degradation products or phase I/II metabolites that may interfere with activity .
  • Structural Analogs : Synthesize derivatives (e.g., replacing furan with thiophene) to isolate contributions of specific functional groups .

What strategies are recommended for assessing the stability of this compound under various physiological conditions?

Advanced Research Focus : Stability impacts both experimental reproducibility and therapeutic potential.

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via UV-Vis spectroscopy and LC-MS .
  • Oxidative Stress Tests : Expose to H2_2O2_2 or cytochrome P450 enzymes to simulate metabolic pathways .
  • Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures and excipient compatibility .
  • Light Sensitivity : Conduct ICH-compliant photostability studies using controlled UV/visible light exposure .

Documentation : Report half-life (t1/2t_{1/2}) and degradation pathways in supplementary materials for reproducibility .

How can researchers elucidate the mechanism of action of this compound when initial target identification studies yield ambiguous results?

Advanced Research Focus : Multi-omics approaches reduce ambiguity in target discovery.

  • Chemoproteomics : Use photoaffinity probes or clickable analogs to capture interacting proteins in live cells .
  • CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify synthetic lethal genes .
  • Transcriptomics : Analyze RNA-seq data from treated vs. untreated cells to map pathway enrichment (e.g., MAPK or PI3K-Akt) .
  • Structural Mimicry Analysis : Compare the compound’s pharmacophore with known inhibitors (e.g., ATP-binding pocket ligands) using Schrödinger’s Phase .

Validation : Confirm hits via siRNA knockdown or overexpression in rescue experiments .

What experimental designs are optimal for evaluating the compound's selectivity across related enzymatic targets?

Advanced Research Focus : Selectivity profiling minimizes off-target effects in drug development.

  • Kinase Panels : Test against a panel of 50–100 kinases at 1 µM concentration, using ADP-Glo assays to quantify inhibition .
  • Dose-Response Curves : Generate IC50_{50} values for primary targets (e.g., EGFR) and closely related isoforms (e.g., HER2) to assess specificity .
  • Covalent Binding Studies : If the compound contains electrophilic groups, use mass spectrometry to detect covalent adduct formation .
  • Cryo-EM : Resolve inhibitor-bound enzyme structures to identify selectivity-determining residues .

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